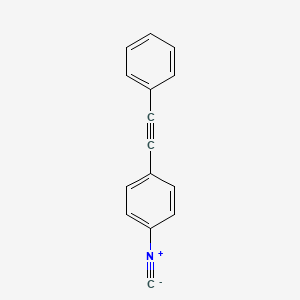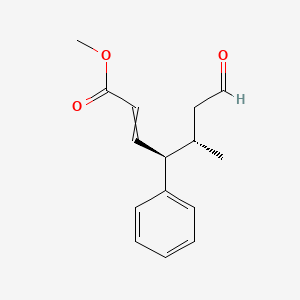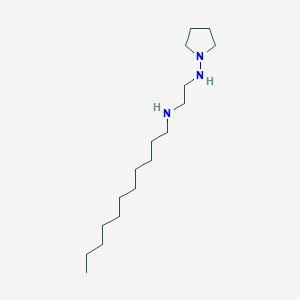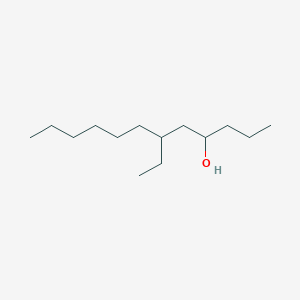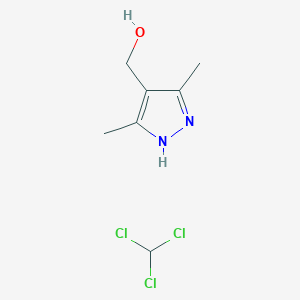
chloroform;(3,5-dimethyl-1H-pyrazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloroform;(3,5-dimethyl-1H-pyrazol-4-yl)methanol is a chemical compound that combines chloroform with a pyrazole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloroform;(3,5-dimethyl-1H-pyrazol-4-yl)methanol typically involves the reaction of chloroform with 3,5-dimethyl-1H-pyrazole-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Chloroform;(3,5-dimethyl-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloroform moiety can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various halogenated or alkylated derivatives.
Scientific Research Applications
Chloroform;(3,5-dimethyl-1H-pyrazol-4-yl)methanol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which chloroform;(3,5-dimethyl-1H-pyrazol-4-yl)methanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of chloroform;(3,5-dimethyl-1H-pyrazol-4-yl)methanol.
Chloroform: A common solvent and reagent in organic synthesis.
4-Hydroxymethyl-3,5-dimethyl-1H-pyrazole: A related compound with similar structural features.
Uniqueness
This compound is unique due to its combination of chloroform and pyrazole moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
828942-67-2 |
|---|---|
Molecular Formula |
C7H11Cl3N2O |
Molecular Weight |
245.5 g/mol |
IUPAC Name |
chloroform;(3,5-dimethyl-1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C6H10N2O.CHCl3/c1-4-6(3-9)5(2)8-7-4;2-1(3)4/h9H,3H2,1-2H3,(H,7,8);1H |
InChI Key |
QBNZFKDLAYWLDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)CO.C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrazolo[4,3-c]isoquinoline, 7-bromo-3-methyl-5-phenyl-](/img/structure/B14215140.png)
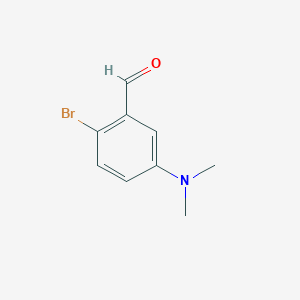
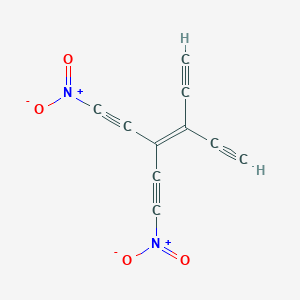

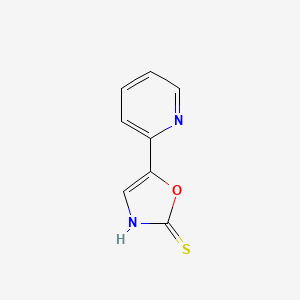
![2-[(2-Bromophenyl)methyl]-3-methylidene-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14215181.png)
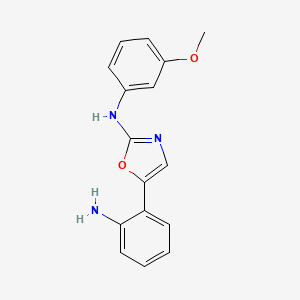
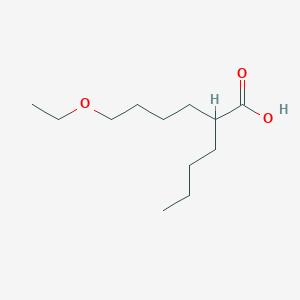
![1,1'-[Sulfonyldi(4,1-phenylene)]bis(3,5-diphenyl-1H-pyrazole)](/img/structure/B14215200.png)
